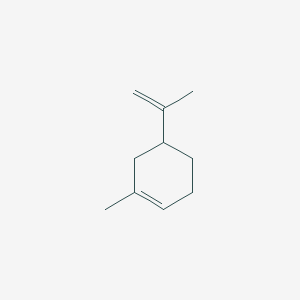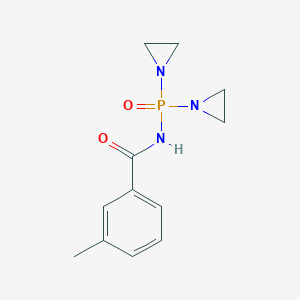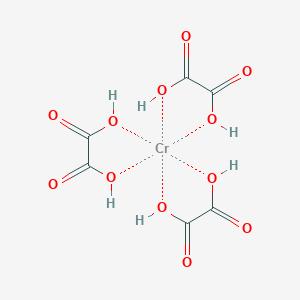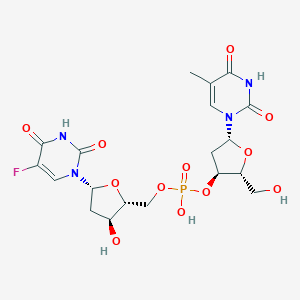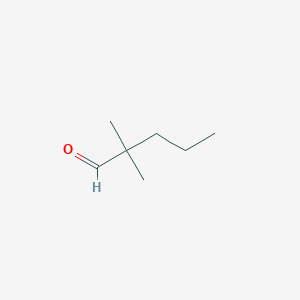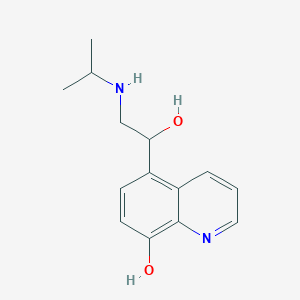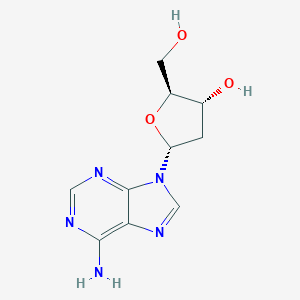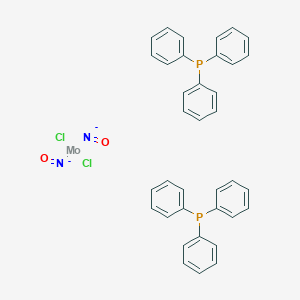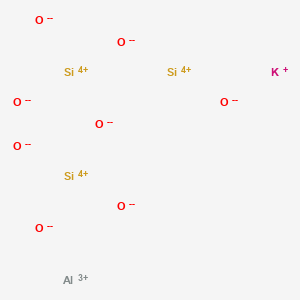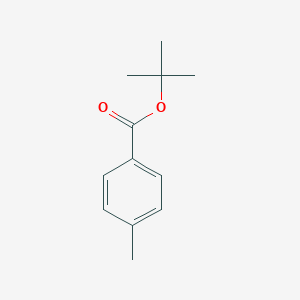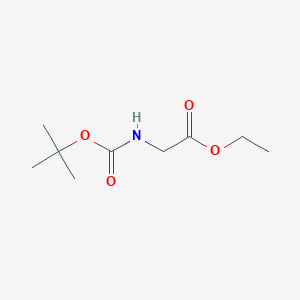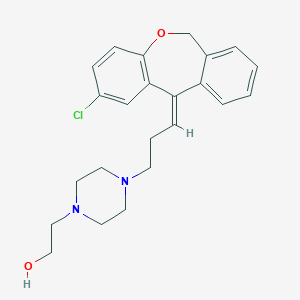
Pinoxepin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pinoxepin is a chemical compound that belongs to the class of dibenzoxepin derivatives. It was first synthesized in 1967 by the pharmaceutical company Pfizer and was initially developed as an antidepressant. However, due to its limited efficacy and adverse effects, the development of pinoxepin as an antidepressant was discontinued. Since then, pinoxepin has been studied for its potential use in various scientific research applications.
Wirkmechanismus
The exact mechanism of action of pinoxepin is not fully understood. However, studies have shown that pinoxepin acts as a histamine H1 receptor antagonist. Histamine is a chemical messenger that plays a role in various physiological processes, including inflammation and immune response. By blocking the histamine H1 receptor, pinoxepin may reduce inflammation and modulate the immune response.
Biochemische Und Physiologische Effekte
Pinoxepin has been shown to have various biochemical and physiological effects. Studies have shown that pinoxepin inhibits the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in various physiological processes, including cognition and muscle contraction. Pinoxepin has also been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, which play a role in mood regulation and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of pinoxepin for lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising compound for the development of anti-cancer drugs. Another advantage is its ability to inhibit the formation of beta-amyloid plaques, which makes it a potential candidate for the treatment of Alzheimer's disease. However, one of the limitations of pinoxepin is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of pinoxepin. One direction is the development of pinoxepin derivatives with improved efficacy and reduced adverse effects. Another direction is the study of the potential use of pinoxepin in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the study of the mechanism of action of pinoxepin may lead to the discovery of new targets for drug development.
Synthesemethoden
Pinoxepin can be synthesized through a multi-step process starting from 2-naphthol. The first step involves the conversion of 2-naphthol to 2-naphthylamine through a diazotization reaction. The resulting 2-naphthylamine is then reacted with 4,4'-dichlorodiphenylmethane to form the intermediate compound, 2-(4-chlorophenyl)-10H-dibenz[b,f]oxepin. The final step involves the reduction of the intermediate compound to pinoxepin using a reducing agent such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Pinoxepin has been studied for its potential use in various scientific research applications. One of the most promising applications of pinoxepin is in the field of cancer research. Studies have shown that pinoxepin exhibits anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. Pinoxepin has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that pinoxepin inhibits the formation of beta-amyloid plaques, which are believed to play a role in the development of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
14008-66-3 |
|---|---|
Produktname |
Pinoxepin |
Molekularformel |
C23H27ClN2O2 |
Molekulargewicht |
398.9 g/mol |
IUPAC-Name |
2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzoxepin-11-ylidene)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H27ClN2O2/c24-19-7-8-23-22(16-19)21(20-5-2-1-4-18(20)17-28-23)6-3-9-25-10-12-26(13-11-25)14-15-27/h1-2,4-8,16,27H,3,9-15,17H2/b21-6- |
InChI-Schlüssel |
RAAHIUIRJUOMAU-MPUCSWFWSA-N |
Isomerische SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO |
SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO |
Kanonische SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



